Fast Violet B Salt

Alkaline Phosphatase Histochemistry pH Compatibility

Laboratories require validated diazonium salts for alkaline phosphatase detection; substitution with other salts fails due to pH incompatibility. Fast Violet B Salt (14726-28-4) is a stabilized 4-benzoylamino-2-methoxy-5-methylbenzenediazonium chloride hemi(zinc chloride) salt. • Dual-protocol capability: ALP staining at pH 10.5 & TRAP staining at pH 5.0 • Clinical standard for LAP scoring (CML vs. leukemoid reactions) • ≥97% dye content; shipping ambient with desiccant

Molecular Formula C30H28Cl4N6O4Zn
Molecular Weight 743.8 g/mol
Cat. No. B12058789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFast Violet B Salt
Molecular FormulaC30H28Cl4N6O4Zn
Molecular Weight743.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl
InChIInChI=1S/2C15H13N3O2.4ClH.Zn/c2*1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11;;;;;/h2*3-9H,1-2H3;4*1H;/q;;;;;;+2/p-2
InChIKeyKIWIFIXMWIMRBZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fast Violet B Salt in ALP Histochemistry


Fast Violet B Salt (CAS 14726-28-4) is a stabilized diazonium salt primarily employed as a simultaneous coupling reagent for the histochemical and cytochemical detection of alkaline phosphatase (ALP) . Structurally defined as 4-benzoylamino-2-methoxy-5-methylbenzenediazonium chloride hemi(zinc chloride) salt , it functions via azo-coupling with naphthol derivatives liberated by enzymatic hydrolysis, producing an insoluble violet precipitate at sites of enzyme activity . The compound is commercially available with dye content specifications typically ≥97% , and is most commonly applied in leukocyte alkaline phosphatase (LAP) scoring and osteogenic differentiation assays .

Workflow ALP histochemical detection via azo-coupling with naphthol derivatives
Selection Neutral pH diazonium salt for simultaneous coupling in enzyme localization
Use Context Supports LAP scoring, osteoblast/osteoclast differentiation assays, and general ALP histochemistry

Fast Violet B Salt Substitution Failure


Substituting Fast Violet B Salt with another diazonium salt (e.g., Fast Blue BB, Fast Red TR, or Fast Red ITR) without validation compromises assay validity due to stark differences in pH compatibility and enzyme selectivity profiles. Systematic comparative studies demonstrate that while Fast Violet B is recommended for alkaline phosphatase detection, its operational pH range is restricted to neutral conditions [1]; attempts to use it in acidic environments result in failure, whereas alternative salts like Fast Red ITR are specifically required for acidic pH (e.g., pH 4.0) assays [2]. Furthermore, class-level recommendations [3] explicitly delineate that Fast Red B, RC, RL, and TR series lack the requisite reactivity for alkaline phosphatase, rendering them unsuitable replacements. These constraints underscore that procurement decisions cannot be based on diazonium salt class membership alone but must be guided by enzyme-specific and pH-dependent performance data.

pH range Operable only at neutral pH; acidic assays (e.g., pH 4.0) require Fast Red ITR, not Fast Violet B.
Enzyme specificity Fast Red series (B, RC, RL, TR) lack ALP reactivity; substitution may yield false-negative results.
Class membership Diazonium salt class alone cannot predict enzyme or pH compatibility; assay-specific validation is essential.

Fast Violet B Salt Comparator Analysis


pH Limitation vs. Fast Red ITR

Fast Violet B Salt exhibits a critical operational constraint: it is only usable in the neutral pH region and in the absence of reducing or oxidizing reagents [1]. In contrast, Fast Red ITR salt demonstrates functional reactivity in the acidic pH region (pH 4.0), with a λmax of 475 nm and an ε value of 26,000 for the resulting diazo-color [1]. This fundamental difference means Fast Violet B cannot be substituted into acidic assay systems where Fast Red ITR is required [2].

pH Compatibility
Head-to-head
Fast Violet B: neutral only
Fast Red ITR: functional at pH 4.0
Assay pH dictates reagent selection; acidic systems require alternative salt.
Avoid reducing/oxidizing agents; λmax 475 nm, ε 26,000 for Fast Red ITR.
Alkaline Phosphatase Histochemistry pH Compatibility

ALP Selectivity: Fast Violet B vs. Fast Red Series

In a systematic evaluation of 13 diazonium salts for hydrolase localization, Fast Violet B was specifically recommended for alkaline phosphatase and lactase investigation, alongside Fast Blue VB, BB, and RR [1]. Crucially, Fast Red B, RC, RL, and TR were found to be suitable only for lactase studies and could not be employed for alkaline phosphatase detection [1]. This class-level distinction provides a clear selection criterion: Fast Red series salts are invalid substitutes for alkaline phosphatase assays.

ALP Selectivity
Class-level
Fast Violet B: ALP & lactase
Fast Red B/RC/RL/TR: lactase only
Fast Red salts invalid for ALP localization studies.
Class-level inference from azoindoxyl hydrolase screening.
Alkaline Phosphatase Lactase Enzyme Selectivity

Dual-Protocol Compatibility: ALP and TRAP Staining

Fast Violet B Salt demonstrates versatility across two distinct phosphatase staining protocols. For osteoblast alkaline phosphatase (ALP) detection, a protocol using 25 mg Fast Violet B Salt in 25 ml of 0.05 M Tris-HCl buffer (pH 10.5) with 0.025 M MgCl₂ and alpha-naphthyl phosphate yields positive staining after 7 minutes at 37°C [1]. For osteoclast tartrate-resistant acid phosphatase (TRAP) detection, the same compound is effective when dissolved in 0.05 M sodium acetate buffer (pH 5.0) containing 0.05 M sodium tartrate, with a 60-minute incubation at 37°C [1]. Additionally, a validated clinical method uses sodium alpha-naphthyl phosphate (1 mg/ml) and Fast Violet B (2 mg/ml) in 0.1 M acetate buffer, pH 5.0, with 1 mM L(+) sodium tartrate to selectively inhibit osteoblastic acid phosphatase while preserving osteoclastic signal [2].

Dual-Protocol Use
Protocol context
ALP: pH 10.5, 7 min
TRAP: pH 5.0 + tartrate, 60 min
Single salt supports both osteoblast and osteoclast staining workflows.
Reported in bone differentiation research models.
Osteoblast Osteoclast TRAP Staining ALP Staining

LAP Scoring in Clinical Hematology

Fast Violet B Salt is a validated reagent for leukocyte alkaline phosphatase (LAP) scoring, a clinical hematology test used to differentiate chronic myelogenous leukemia (CML) from leukemoid reactions [1]. Standardized protocols specify 40 mg Fast Violet B Salt (or Fast Red Violet Salt LB) per staining run [2]. The resulting stain intensity is scored on a 0 to +4 scale across 100 neutrophils, generating a total score with a normal adult reference range of 13 to 130 [2]. While Fast Blue BB salt may be listed as an alternative in some protocols [3], Fast Violet B produces a distinct violet precipitate that provides comparable diagnostic utility within the established scoring framework [1].

LAP Scoring Protocol
Supporting evidence
40 mg/stain; score 0–4+ across 100 neutrophils; normal range 13–130
Supports LAP score endpoint interpretation in hematological research.
Reported protocol; diagnostic use requires regulatory-grade validation.
Leukocyte Alkaline Phosphatase LAP Score Clinical Hematology

Fast Violet B Salt Application Scenarios


LAP Scoring in Clinical Hematology

Fast Violet B Salt is optimally applied in clinical laboratories performing LAP scoring to differentiate chronic myelogenous leukemia (low score) from reactive leukemoid responses (high score) [1]. The established protocol uses 40 mg Fast Violet B Salt with naphthol AS phosphate substrate, yielding a quantifiable stain intensity (0 to +4) across 100 neutrophils with a normal adult range of 13–130 [2]. The compound's inclusion in authoritative histochemical recommendations for alkaline phosphatase detection supports its continued use as a reliable, validated reagent for this diagnostic application.

Osteoblast ALP Staining for Bone Differentiation

For research laboratories studying osteogenic differentiation, Fast Violet B Salt provides a robust method for visualizing alkaline phosphatase activity in osteoblasts [1]. A validated protocol uses 25 mg Fast Violet B Salt and 25 mg alpha-naphthyl phosphate in 25 ml of 0.05 M Tris-HCl buffer (pH 10.5) with 0.025 M MgCl₂, incubated for 7 minutes at 37°C [1]. This application leverages the compound's compatibility with high-pH alkaline conditions and its established specificity for alkaline phosphatase over other hydrolases [2].

Osteoclast TRAP Staining

Fast Violet B Salt uniquely supports both alkaline and acid phosphatase staining protocols within the same laboratory workflow [1]. For osteoclast TRAP detection, the compound is used at 25 mg in 25 ml of 0.05 M sodium acetate buffer (pH 5.0) containing 0.05 M sodium tartrate, with a 60-minute incubation at 37°C [1]. The clinical variant of this method employs sodium alpha-naphthyl phosphate (1 mg/ml) and Fast Violet B (2 mg/ml) in 0.1 M acetate buffer, pH 5.0, with 1 mM L(+) sodium tartrate to achieve selective osteoclastic visualization [2]. This dual-protocol capability reduces reagent inventory requirements for bone biology laboratories.

Neutral pH Diazonium Coupling Assays

Fast Violet B Salt is appropriately selected for any diazo-coupling-based detection system operating at neutral pH and free of reducing or oxidizing agents [1]. Users must note the explicit operational limitation: the compound is non-functional in acidic conditions (e.g., pH 4.0), where Fast Red ITR is the required alternative [1]. This scenario emphasizes the importance of pH matching in experimental design and reagent procurement, as detailed in comparative studies of diazonium salt reactivity [1].

Application
Selection Property
Validation Focus
LAP Scoring Studies
Enzyme- and pH-matched diazonium salt
LAP score endpoint reproducibility and stain intensity
Osteogenic ALP Detection
High-pH ALP-specific azo-coupling
ALP substrate specificity and localization
Osteoclast TRAP Detection
Acid pH compatibility with tartrate inhibition
Tartrate-resistant acid phosphatase selectivity
Neutral-pH Azo-Coupling
Neutral pH, reducing-agent-free condition
pH restriction and alternative reagent assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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